Quinoline Yellow

Description

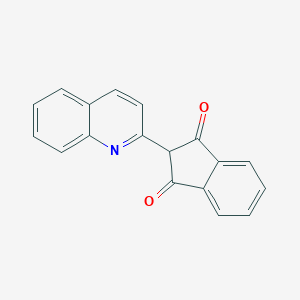

Quinoline yellow is a quinoline derivative with a 1,3-dioxoindan-2-yl substituent at C-2. It has a role as a dye. It is a member of quinolines, a beta-diketone and an aromatic ketone.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMJMCDDWKSTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873130 | |

| Record name | Quinophthalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO] | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE YELLOW | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder | |

CAS No. |

8003-22-3, 83-08-9 | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinophthalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Solvent Yellow 33 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinophthalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-isobenzofurandione, reaction products with methylquinoline and quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C YELLOW NO. 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44F3HYL954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (Sublimes) (NTP, 1992), 241 °C | |

| Record name | D & C YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D & C Yellow no. 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Quinoline Yellow: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline Yellow, a synthetic dye with applications in the pharmaceutical, cosmetic, and food industries, is produced through a two-step chemical synthesis. This technical guide provides a detailed overview of the synthesis mechanism, encompassing the condensation of quinaldine and phthalic anhydride to form the spirit-soluble this compound SS, followed by the sulfonation to yield the water-soluble this compound WS. While comprehensive experimental protocols are outlined, a notable gap exists in the publicly available literature regarding the specific reaction kinetics of this process. This guide presents analogous kinetic data from a related reaction to provide a quantitative framework and highlights areas for future research.

Introduction

This compound is a synthetic organic dye that exists in two primary forms: this compound SS (Spirit Soluble) and this compound WS (Water Soluble). The spirit-soluble form, chemically known as 2-(2-quinolyl)-1,3-indandione, is insoluble in water but soluble in organic solvents. The water-soluble form is a mixture of the sodium salts of the sulfonic acids of this compound SS and is widely used as a colorant in various commercial products. The synthesis of this compound is a well-established industrial process, yet detailed kinetic studies of the reaction are not extensively documented in scientific literature. This guide aims to provide a comprehensive technical overview of the synthesis mechanism, detailed experimental protocols, and available quantitative data.

Synthesis Mechanism

The synthesis of this compound is a two-step process:

-

Condensation: The reaction of quinaldine (2-methylquinoline) with phthalic anhydride to form this compound SS (quinophthalone).

-

Sulfonation: The subsequent sulfonation of this compound SS to produce the water-soluble this compound WS.

Step 1: Condensation of Quinaldine and Phthalic Anhydride

The initial step involves the condensation of quinaldine and phthalic anhydride at elevated temperatures, typically between 190°C and 220°C.[1] This reaction can be carried out as a solvent-free melt or in a high-boiling inert solvent.[1] The use of a catalyst, such as zinc chloride, has been reported to facilitate the reaction.[1] The reaction proceeds through the nucleophilic attack of the methyl group of quinaldine on the carbonyl carbon of phthalic anhydride, followed by dehydration to form the quinophthalone structure.

References

An In-depth Technical Guide on the Photophysical Properties of Quinoline Yellow Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Quinoline Yellow (QY) and its derivatives. It details the intrinsic optical characteristics, the influence of environmental factors, and the experimental protocols for their characterization, tailored for professionals in research and development.

Fundamental Photophysical Concepts

This compound and its derivatives belong to the quinophthalone class of dyes.[1] Their utility in various applications, from fluorescent probes to materials science, is dictated by their electronic structure and how it interacts with light.[2] The key photophysical processes governing their behavior are absorption of photons, leading to an excited state, followed by de-excitation through fluorescence (radiative decay) or non-radiative pathways.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed.[3][4] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.[4] These parameters, along with the absorption and emission wavelengths (λ_abs and λ_em), are critical for assessing the suitability of a derivative for a specific application.

A Jablonski diagram provides a visual representation of the electronic transitions involved in these photophysical processes.

Caption: A simplified Jablonski diagram illustrating key photophysical transitions.

Photophysical Data of this compound and Derivatives

The photophysical properties of quinoline derivatives can be significantly tuned by chemical modification. Substituents on the quinoline ring can alter the electron density and conformation of the molecule, thereby influencing its absorption and emission characteristics.[5]

Below is a summary of reported photophysical data for the parent this compound compound and representative derivatives. Note that these values are highly dependent on the solvent environment.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |

| This compound SS | 414 | Not Reported | - | - | Not Specified[6] |

| This compound S | 223 | Not Reported | - | - | Not Specified[7] |

| Quinoline Derivative 8d | ~350 | ~400 | ~50 | Not Reported | Dichloromethane[8] |

| Quinolone Chalcone 4 | ~450 | ~550 (Toluene) | ~100 | Not Reported | Toluene[9] |

| Quinolone Chalcone 5a | ~460 | ~600 (Toluene) | ~140 | Not Reported | Toluene[9] |

Note: Data for a wider range of specific derivatives requires targeted literature searches for each synthesized compound.

Factors Influencing Photophysical Properties

The local environment of a fluorophore can dramatically alter its photophysical behavior. For this compound derivatives, key environmental factors include solvent polarity, pH, and viscosity.

-

Solvatochromism : This refers to the change in absorption or emission spectra as a function of solvent polarity. Many quinoline derivatives exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) in more polar solvents.[2][9] This is often due to a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization by polar solvent molecules.[9]

-

Halochromism : This is the change in color (and spectral properties) as a function of pH. The protonation or deprotonation of acidic or basic functional groups on the quinoline scaffold can significantly alter the electronic structure and thus the absorption and emission properties. This property is crucial for the development of pH sensors.

-

Aggregation-Induced Emission (AIE) : While not universally applicable to all derivatives, some quinoline-based compounds exhibit AIE, where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.

Caption: Factors like solvent polarity, pH, and viscosity influence the photophysical outputs.

Experimental Protocols

Accurate characterization of photophysical properties is essential. The following are standard methodologies for key measurements.

-

Objective : To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).

-

Methodology :

-

Preparation : Prepare a stock solution of the quinoline derivative in a spectroscopic grade solvent. Create a series of dilutions to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Measurement : Record the absorbance spectrum of each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-700 nm) in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

-

Analysis : Identify λ_abs from the spectral peak. The molar absorption coefficient can be calculated from the Beer-Lambert law (A = εcl) by plotting absorbance versus concentration.

-

-

Objective : To determine the wavelengths of maximum emission (λ_em) and the integrated fluorescence intensity.

-

Methodology :

-

Preparation : Use dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[3]

-

Measurement : Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a wavelength range starting just above the excitation wavelength.

-

Analysis : Identify the λ_em. The integrated fluorescence intensity is the area under the corrected emission curve.

-

The relative method, which compares the sample to a known standard, is most common.[3][10]

-

Objective : To calculate the Φ_F of a sample relative to a standard.

-

Methodology :

-

Standard Selection : Choose a fluorescence standard with a known quantum yield and similar absorption/emission properties to the sample (e.g., quinine sulfate, rhodamine 6G).[11]

-

Preparation : Prepare a series of dilutions for both the sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[12]

-

Measurement : Measure the absorbance of each solution at the excitation wavelength. Then, measure the corrected fluorescence emission spectrum for each solution under identical instrument settings.

-

Calculation : Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:[3] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively.[3]

-

Caption: A standard workflow for determining relative fluorescence quantum yield.[10]

-

Objective : To measure the decay of the excited state population over time.

-

Methodology : Time-Correlated Single Photon Counting (TCSPC) is the most common and precise technique.[13][14][15]

-

Principle : The sample is excited by a high-repetition-rate pulsed laser. The system measures the time delay between the laser pulse (start) and the detection of the first emitted photon (stop).[16][17]

-

Data Acquisition : This process is repeated millions of times, and the arrival times of the single photons are collected into a histogram.[17]

-

Analysis : The resulting histogram represents the fluorescence decay curve. This curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ_F). The time resolution can be on the order of picoseconds.[13]

-

References

- 1. This compound SS - Wikipedia [en.wikipedia.org]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Absorption [this compound S] | AAT Bioquest [aatbio.com]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. photon-force.com [photon-force.com]

- 14. becker-hickl.com [becker-hickl.com]

- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 17. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

Computational Insights into the Tautomeric Landscape of Quinoline Yellow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline Yellow (Solvent Yellow 33), a widely utilized colorant, exhibits a fascinating and complex tautomeric equilibrium that dictates its physicochemical properties, including color, solubility, and reactivity. Understanding the relative stabilities and interconversion pathways of its tautomeric forms is paramount for predicting its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the computational studies investigating the tautomerism of this compound, offering insights into the structural and energetic landscape of its principal tautomers. By summarizing key quantitative data and outlining the underlying computational methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction to this compound and its Tautomerism

This compound, systematically named 2-(2-quinolyl)-1,3-indandione, is a quinophthalone dye. The molecule's structure, featuring both a quinoline and an indandione moiety, allows for the existence of several tautomeric forms through proton transfer. The equilibrium between these tautomers is influenced by factors such as the solvent environment and substitution patterns. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricacies of these tautomeric systems, providing data that is often challenging to obtain through experimental methods alone.

The primary tautomeric forms of this compound that are the focus of computational investigation are:

-

Keto-Enamine (the most stable form) : This form is characterized by an intramolecular hydrogen bond between the N-H group of the quinoline ring and a carbonyl oxygen of the indandione moiety.

-

Enol-Imine : In this tautomer, a proton has transferred from the methylene bridge to a carbonyl oxygen, resulting in a hydroxyl group.

-

Ketimine : This represents the classical diketone structure of 2-(2-quinolyl)-1,3-indandione.

Computational studies on related phthalone compounds have consistently shown that the enaminone form, stabilized by effective electron delocalization and strong hydrogen bonds, is generally the most stable tautomer.

Computational Methodologies

The investigation of tautomeric equilibria relies on sophisticated computational methods to accurately model the potential energy surface and predict the relative stabilities of different isomers. A typical computational workflow for studying the tautomers of this compound is outlined below.

An In-depth Technical Guide to Byproducts and Impurities in the Synthesis of Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Quinoline Yellow, with a primary focus on the formation of byproducts and impurities. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand, control, and analyze impurities in this compound production. This document delves into the core synthesis pathways, details potential side reactions, presents quantitative data on impurity limits, and provides established experimental protocols for synthesis and analysis.

Introduction to this compound

This compound is a synthetic dye that exists in two main forms: a spirit-soluble (SS) version, chemically known as 2-(2-quinolyl)indan-1,3-dione, and a water-soluble (WS) version, which is a mixture of the sodium salts of the sulfonic acids of the SS form.[1] The water-soluble form is widely utilized as a colorant in pharmaceuticals, cosmetics, and food products, where it is designated as D&C Yellow No. 10 in the US and E104 in the EU.[1] The synthesis of this compound WS is a multi-step process that can introduce a variety of impurities, which must be carefully controlled to meet stringent regulatory standards.

Core Synthesis Pathway

The production of this compound WS fundamentally involves a two-step chemical transformation: a condensation reaction followed by sulfonation.[1]

Step 1: Condensation of Quinaldine and Phthalic Anhydride

The initial step is the condensation of quinaldine (2-methylquinoline) with phthalic anhydride to form the spirit-soluble 2-(2-quinolyl)indan-1,3-dione.[1][2] This reaction is typically carried out at high temperatures, often in the presence of a catalyst such as zinc chloride.[3]

Step 2: Sulfonation

The resulting quinophthalone intermediate is then sulfonated to yield the water-soluble this compound WS.[1][2] This is commonly achieved using fuming sulfuric acid (oleum). The sulfonation process introduces sulfonic acid groups (-SO₃H) onto the quinophthalone structure, rendering it water-soluble. The reaction is not perfectly selective and results in a mixture of mono-, di-, and trisulfonated products.[4][5] The final product is typically a mixture of the sodium salts of these sulfonated compounds.[6]

Caption: Core synthesis pathway of this compound WS.

Byproducts and Impurities

The formation of byproducts and the presence of impurities are critical considerations in the synthesis of this compound. These can arise from the starting materials, side reactions during the synthesis, and subsequent processing steps.

Impurities from Starting Materials

-

Quinaldine: The purity of the starting quinaldine is crucial. Impurities in the quinaldine can lead to the formation of related colored and uncolored byproducts.

-

Phthalic Anhydride: Impurities in phthalic anhydride, such as phthalic acid and maleic anhydride, can persist or react to form byproducts.[7]

Byproducts from the Condensation Reaction

The high temperatures required for the condensation of quinaldine and phthalic anhydride can lead to thermal decomposition and other side reactions, although specific byproducts from this step are not extensively detailed in the available literature.

Byproducts from the Sulfonation Reaction

The sulfonation step is a major source of organic impurities. The harsh reaction conditions can lead to the sulfonation of unreacted starting materials and the formation of various sulfonated isomers of the desired product.

-

Sulfonated Quinaldine: Unreacted quinaldine can be sulfonated to form sulfonated quinaldines.

-

Sulfonated Phthalic Acid: Phthalic anhydride can be hydrolyzed to phthalic acid, which can then be sulfonated.

-

Varying Degrees of Sulfonation: The primary product is a mixture of mono-, di-, and trisulfonated quinophthalones.[4][5] The relative proportions of these can be considered impurities if they fall outside the desired specifications.

Process-Related Impurities

-

Inorganic Salts: The "salting out" process, used to precipitate the sulfonated dye from the reaction mixture, introduces significant quantities of inorganic salts, primarily sodium chloride (NaCl) and sodium sulfate (Na₂SO₄).[6]

-

Water-Insoluble Matter: Incomplete reactions or precipitation of insoluble byproducts can contribute to water-insoluble impurities.

-

Ether-Extractable Matter: This includes unreacted starting materials and non-polar byproducts.

-

Unsulfonated Primary Aromatic Amines: These can arise from impurities in the starting materials or side reactions.

Caption: Formation of byproducts and impurities in this compound synthesis.

Data Presentation: Impurity Limits

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) for D&C Yellow No. 10 have established strict limits for impurities in this compound.

| Impurity | JECFA Specification Limit | D&C Yellow No. 10 Specification Limit |

| Total Colouring Matters | ≥ 70% | ≥ 85% |

| Sulfonated Quinaldines | Not specified | ≤ 0.2% |

| Sulfonated Phthalic Acid | Not specified | ≤ 0.2% |

| Chlorides and Sulfates (as sodium salts) | ≤ 30% (combined with loss on drying) | ≤ 15% (combined with volatile matter) |

| Water-Insoluble Matter | ≤ 0.2% | ≤ 0.2% |

| Ether-Extractable Matter | ≤ 0.2% | Not specified |

| Unsulfonated Primary Aromatic Amines | ≤ 0.01% (as aniline) | Not specified |

| 2-(2-quinolyl)-1,3-indandione | ≤ 4 mg/kg | ≤ 4 ppm |

| Lead | ≤ 2 mg/kg | Not specified |

| Zinc | ≤ 50 mg/kg | Not specified |

Sources: JECFA Monographs, Code of Federal Regulations (CFR)[2][3][8]

Experimental Protocols

Synthesis of 2-(2-quinolyl)indan-1,3-dione (Solid-Phase)

This protocol is adapted from a patented method.[9][10]

-

Reactant Mixture: Combine 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride in a suitable reaction vessel.[9][10]

-

Heating Profile:

-

Water Removal: Continuously remove the water of reaction (approximately 17-18 ml) via distillation during the heating process.[9][10]

-

Isolation: Cool the reaction mass to 100-120°C and dissolve it in 2.0 L of boiling acetic acid.[9]

-

Purification: Filter the hot solution to remove any insoluble matter. Cool the filtrate to allow the product to crystallize.[9]

-

Washing and Drying: Collect the precipitate by filtration, wash with 800 ml of acetic acid followed by 1.0 L of water, and dry at 50-60°C.[9]

Sulfonation and Salting Out

-

Sulfonation: To the dried 2-(2-quinolyl)indan-1,3-dione, gradually add 700 ml of 65% oleum while maintaining the temperature at or below 40°C.[9][10]

-

Reaction: Stir the mixture for 30 minutes at 40°C, then for 1 hour at 60°C.[9][10]

-

Drowning: Cool the reaction mixture to room temperature and pour it slowly into 4 L of cold water with vigorous stirring.[9][10]

-

Salting Out: Add 500 g of sodium chloride to the aqueous mixture to precipitate the sulfonated dye.[9][10]

-

Isolation: Filter the precipitate and wash it with 2 L of cold water to obtain technical grade this compound WS.[9][10]

Purification via Amine Salt Formation

This method is effective for removing inorganic salt impurities.[1]

-

Dissolution: Create an aqueous solution of technical grade this compound WS. Adjust the pH to between 7.5 and 8.5 using a sodium hydroxide solution and heat to 55-60°C.[9]

-

Amine Salt Precipitation: Prepare a solution of an organic amine (e.g., diphenylguanidine) by dissolving it in water with hydrochloric acid. Add this solution dropwise to the heated dye solution over one hour to precipitate the water-insoluble organic amine salt of this compound.[9]

-

Isolation: Allow the mixture to cool to room temperature and stir overnight. Collect the precipitated amine salt by filtration.

-

Regeneration: Treat the amine salt with a sodium hydroxide solution to regenerate the purified, water-soluble sodium salt of this compound. The amine can be recovered.

-

Drying: The final product is dried to obtain a powder or granules.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for the separation and quantification of the various sulfonated components and other organic impurities in this compound WS.[4][5]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient elution is typically used.

-

Gradient Program:

-

A typical gradient might start with a high percentage of aqueous phase (Solvent A) and gradually increase the organic phase (Solvent B) to elute the more non-polar components.

-

-

Flow Rate: 1.0 ml/min.

-

Detection: UV-Vis detector at the maximum absorption wavelength of this compound (approximately 414 nm).[3]

-

Sample Preparation: Dissolve the this compound WS sample in a suitable solvent, such as a water/methanol mixture.[3]

Caption: General workflow for HPLC analysis of this compound impurities.

Conclusion

The synthesis of this compound is a well-established process, but one that requires careful control to minimize the formation of byproducts and impurities. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis pathway, potential side reactions, and appropriate analytical techniques is paramount for ensuring the quality, safety, and regulatory compliance of the final product. The methodologies and data presented in this guide provide a solid foundation for achieving these objectives.

References

- 1. What are the decomposition methods for phthalic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. This compound | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photocatalytic Degradation of this compound over Ag3PO4 [mdpi.com]

- 5. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US5214157A - Process for the disposal of phthalic anhydride decomposer vapors - Google Patents [patents.google.com]

- 7. chemcess.com [chemcess.com]

- 8. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 9. chemiis.com [chemiis.com]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of the Spectroscopic Properties of Quinoline Yellow SS and Quinoline Yellow WS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow, a synthetic dye, exists in two primary forms: the spirit-soluble (SS) and the water-soluble (WS) variants. The fundamental structural difference between them dictates their solubility and, consequently, their applications and spectroscopic behavior. This compound SS (Solvent Yellow 33) is a non-sulfonated, non-polar compound, rendering it insoluble in water but soluble in organic solvents.[1] Conversely, this compound WS (Acid Yellow 3, E104) is a mixture of mono-, di-, and trisulfonated sodium salts of the SS form, which imparts water solubility.[2] This guide provides a detailed comparative analysis of the spectroscopic properties of these two dyes, supported by experimental protocols and data presented for clear comparison.

Chemical Structures and Core Properties

The core structure of both dyes is 2-(2-quinolyl)indan-1,3-dione. The key differentiator is the presence of sulfonic acid groups on the quinoline ring in the WS form.

This compound SS (Spirit Soluble)

-

Chemical Formula: C₁₈H₁₁NO₂

-

Molecular Weight: 273.29 g/mol

-

CAS Number: 8003-22-3

-

Appearance: Bright yellow powder

-

Solubility: Insoluble in water, soluble in nonpolar organic solvents.[1]

-

Melting Point: 240 °C

This compound WS (Water Soluble)

-

Chemical Identity: Mixture of sodium salts of mono-, di-, and trisulfonated 2-(2-quinolyl)indan-1,3-dione.

-

Principal Component Formula: C₁₈H₉NNa₂O₈S₂

-

Principal Component Molecular Weight: 477.38 g/mol

-

CAS Number: 8004-92-0

-

Appearance: Yellow powder or granules.

-

Solubility: Soluble in water, sparingly soluble in ethanol.[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for this compound SS and WS based on available data.

Table 1: UV-Visible Absorption Spectroscopy Data

| Parameter | This compound SS | This compound WS |

| Maximum Wavelength (λmax) | ~411 - 420 nm (in chloroform)[4] | 411 ± 4 nm (in aqueous solution)[5], 414 nm (in aqueous solution)[6], 415 nm (in pH 7 phosphate buffer)[4] |

| Molar Absorptivity (ε) | Data not readily available in cited literature. | 86.5 L·g⁻¹·cm⁻¹ (in pH 7 phosphate buffer)[4] |

Table 2: Mass Spectrometry Data

| Parameter | This compound SS | This compound WS |

| Primary Ionization Peak (m/z) | 129 (characteristic ion)[7] | Analysis typically involves HPLC prior to MS to separate sulfonated components.[2] |

| Molecular Ion Peak (m/z) | Not explicitly stated in search results. | Not explicitly stated in search results. |

Experimental Protocols

UV-Visible Spectrophotometry for Determination of Maximum Wavelength (λmax) and Molar Absorptivity (ε)

This protocol outlines a general procedure for analyzing the UV-Vis absorption spectra of this compound SS and WS.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the dyes.

Materials:

-

This compound SS and WS standards

-

Appropriate solvent (e.g., chloroform for SS, deionized water or pH 7 phosphate buffer for WS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the dye standard.

-

Dissolve the dye in the appropriate solvent in a volumetric flask to prepare a stock solution of known concentration. For this compound WS, a concentration of 0.05% in the HPLC mobile phase solvent A has been used for analysis.[4]

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a clean cuvette with the solvent used for preparing the standard solutions.

-

Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).

-

-

Sample Measurement:

-

Rinse the cuvette with the first standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all standard solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the linear regression of the calibration curve will be equal to the molar absorptivity multiplied by the path length (typically 1 cm).

-

Calculate the molar absorptivity (ε) from the slope of the calibration curve. An absorptivity value of 86.5 has been reported for this compound WS.[4]

-

High-Performance Liquid Chromatography (HPLC) for this compound WS Analysis

Due to its composition as a mixture of sulfonated compounds, HPLC is the preferred method for the analysis of this compound WS.

Objective: To separate and quantify the different sulfonated components of this compound WS.

Instrumentation and Conditions (example):

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: BIST A+ (5 µm, 4.6 mm × 150 mm) or a C18 column (250 mm × 4.6 mm, 5 μm).[2][8]

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and an acetate buffer.[8][9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 425 nm.[8]

-

Injection Volume: 20 µL.[9]

Procedure:

-

Standard and Sample Preparation:

-

Prepare standard solutions of this compound WS and its individual components (if available) in a suitable solvent, such as the initial mobile phase composition.

-

Dissolve the sample containing this compound WS in the same solvent. A sample concentration of 0.05% in the HPLC solvent has been used.[4]

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Run the gradient program to separate the components.

-

Monitor the elution of the components using the UV detector at the specified wavelength.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different sulfonated forms of this compound by comparing their retention times with those of the standards.

-

Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.

-

Conclusion

The spectroscopic properties of this compound SS and WS are primarily dictated by their chemical structures. The non-sulfonated, spirit-soluble form (SS) is suitable for analysis in non-polar organic solvents, while the water-soluble, sulfonated form (WS) is analyzed in aqueous solutions. UV-Vis spectrophotometry is a fundamental technique for characterizing both dyes, with their maximum absorbance in the blue region of the visible spectrum. For a detailed compositional analysis of this compound WS, HPLC is the method of choice due to its ability to separate the mixture of sulfonated derivatives. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these dyes in various scientific and industrial applications.

References

- 1. This compound SS - Wikipedia [en.wikipedia.org]

- 2. HPLC Method for Analysis of this compound WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 3. scribd.com [scribd.com]

- 4. fao.org [fao.org]

- 5. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. madison-proceedings.com [madison-proceedings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoline Yellow and its Fluorescence

This compound is a synthetic dye available in two primary forms: a water-soluble salt (this compound WS) and a spirit-soluble form (Solvent Yellow 33). This compound WS is a mixture of the sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione, primarily consisting of mono-, di-, and trisulfonates[1][2]. The spirit-soluble version is the unsulfonated parent compound[3][4].

The fluorescence of this compound and its derivatives is highly sensitive to the molecular environment. Key factors influencing its photophysical properties include:

-

Solvent Polarity: The fluorescence and absorption spectra of this compound exhibit a noticeable shift depending on the polarity of the solvent. An increase in solvent polarity typically leads to a bathochromic (red) shift in both absorption and emission wavelengths[5]. The intensity of the fluorescence is also variable with the solvent used[5].

-

Substituents: For quinoline derivatives, the nature and position of chemical substituents on the quinoline core can significantly alter the fluorescence quantum yield[6].

Quantitative Data on this compound's Spectral Properties

Due to the lack of a consistently reported fluorescence quantum yield, the following table summarizes the available spectral data for this compound. Researchers are encouraged to determine the quantum yield empirically using the protocol outlined in the subsequent section.

| Compound Name | Form | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) |

| This compound | Water-Soluble (WS) | Water | ~411 - 416 nm[1][2] | Not specified | Not reported in the literature |

| This compound | Water-Soluble (WS) | PBS | 413 nm | Not specified | Not reported in the literature |

| This compound Derivative (SQDS) | Disulfonate | Water | Not specified | Emission observed with 354 nm excitation[5] | Not reported in the literature |

| This compound Derivative (SQDS) | Disulfonate | Ethanol | Red-shifted vs. water[5] | Red-shifted vs. water[5] | Not reported in the literature |

| This compound Derivative (SQDS) | Disulfonate | Methanol | Red-shifted vs. water[5] | Red-shifted vs. water[5] | Not reported in the literature |

| This compound Derivative (SQDS) | Disulfonate | DMSO | Red-shifted vs. water[5] | Red-shifted vs. water[5] | Not reported in the literature |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a standard with a known, well-documented quantum yield.

Principle

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. In the comparative method, solutions of the test sample and a fluorescent standard are prepared with identical absorbance at the same excitation wavelength. Under these conditions, it is assumed that both solutions absorb the same number of photons. The ratio of the integrated fluorescence intensities of the sample and the standard, corrected for the refractive index of the solvents, gives the ratio of their quantum yields.

The governing equation is:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

Where:

-

Φ_F is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To improve accuracy, a series of dilute solutions are measured, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is used in the final calculation, which minimizes errors from single-point measurements.

Materials and Instrumentation

-

This compound Sample: Water-soluble or spirit-soluble form, as required.

-

Fluorescence Standard: Quinine sulfate is a suitable standard. Its quantum yield is approximately 0.58 when dissolved in 0.1 M sulfuric acid[7]. Fluorescein in 0.1 M NaOH (Φ_F = 0.92) is another option, but its emission profile is less similar to this compound's expected emission[8].

-

Solvents: High-purity solvents are required (e.g., deionized water, ethanol, DMSO, 0.1 M H₂SO₄). The solvent for this compound should be chosen based on the experimental requirements.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Detailed Methodology

-

Preparation of Stock Solutions:

-

Standard (Quinine Sulfate): Accurately weigh and dissolve quinine sulfate in 0.1 M H₂SO₄ to prepare a stock solution of approximately 10⁻⁴ M.

-

Sample (this compound): Accurately weigh and dissolve the this compound sample in the chosen solvent (e.g., water for WS form) to prepare a stock solution of a similar molar concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the selected excitation wavelength is within the range of 0.01 to 0.1. This is crucial to avoid inner filter effects[9]. A typical set of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Spectroscopic Measurements:

-

Absorbance Spectra: Record the absorbance spectrum for each working solution of the sample and the standard. Determine the wavelength of maximum absorption (λ_max) for this compound. Select an excitation wavelength (λ_ex) at or near the λ_max of this compound, ensuring the standard also has sufficient absorbance at this wavelength. Record the absorbance of each solution at λ_ex.

-

Fluorescence Spectra: For each working solution, record the fluorescence emission spectrum. The excitation wavelength must be the same for all sample and standard solutions. The emission range should be set to cover the entire fluorescence band of the compound being measured. Ensure that all instrument settings (e.g., excitation and emission slit widths) are kept constant throughout the measurements for both the sample and the standard.

-

-

Data Analysis:

-

Integrate Fluorescence Intensity: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this calculation.

-

Plot Data: Create two separate plots:

-

Integrated fluorescence intensity of this compound vs. its absorbance at λ_ex.

-

Integrated fluorescence intensity of the quinine sulfate standard vs. its absorbance at λ_ex.

-

-

Determine Slopes: Perform a linear regression for each plot. The slope of the resulting line (m) should be determined. The plot should be linear, confirming the absence of significant inner filter or quenching effects.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound sample:

Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample^2 / η_std^2)

Where:

-

m_sample is the slope from the this compound plot.

-

m_std is the slope from the quinine sulfate plot.

-

η_sample is the refractive index of the solvent used for this compound.

-

η_std is the refractive index of 0.1 M H₂SO₄ (approx. 1.33).

-

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the fluorescence quantum yield and the factors that influence this critical parameter.

Caption: Experimental workflow for determining fluorescence quantum yield.

Caption: Factors influencing fluorescence quantum yield.

References

- 1. This compound WS - Wikipedia [en.wikipedia.org]

- 2. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 3. This compound SS - Wikipedia [en.wikipedia.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. static.horiba.com [static.horiba.com]

The Solvatochromism of Quinoline Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromism of Quinoline Yellow, a phenomenon with significant implications for understanding solute-solvent interactions at a molecular level. An understanding of solvatochromism is crucial in fields such as drug development, where the local environment can profoundly influence the behavior of a molecule. This document outlines the core principles of solvatochromism as exhibited by this compound, presents available quantitative data, details experimental methodologies for its study, and provides visual representations of key concepts and workflows.

Introduction to the Solvatochromism of this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change, observable as a shift in the absorption or emission spectrum, is a direct consequence of the differential solvation of the ground and excited states of the molecule. This compound, a synthetic dye with a quinophthalone structure, exhibits positive solvatochromism. This means that its absorption and emission spectra undergo a bathochromic shift (a shift to longer wavelengths, also known as a red shift) as the polarity of the solvent increases. This behavior is attributed to the stabilization of the more polar excited state of the this compound molecule by polar solvent molecules.

There are two primary forms of this compound: the spirit-soluble (SS) form, which is soluble in nonpolar organic solvents, and the water-soluble (WS) form, which is sulfonated to enable solubility in water. The solvatochromic behavior of both forms is of interest, with the spirit-soluble form being particularly useful for studying a wide range of organic environments.

Data Presentation: Solvatochromic Shifts of this compound

| Solvent | Form | Absorption Maximum (λmax) in nm | Reference |

| Water | WS | 412, 416 | |

| Chloroform | SS | ~420 | |

| PBS (Phosphate-Buffered Saline) | Not Specified | 413 |

Note: The data for a broader range of solvents, particularly for the spirit-soluble form, is limited in publicly accessible literature, representing a potential area for further research.

Experimental Protocols for Solvatochromism Studies

The following is a detailed methodology for conducting a solvatochromism study of this compound using UV-Vis spectroscopy.

1. Materials and Reagents:

-

This compound (Spirit Soluble, C.I. Solvent Yellow 33)

-

A series of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound SS powder (e.g., 5 mg).

-

Dissolve the powder in a suitable solvent in which it is readily soluble (e.g., chloroform or toluene) in a 50 mL volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

Ensure the dye is completely dissolved, using sonication if necessary.

3. Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution.

-

Transfer a precise volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent. This ensures that the concentration of the dye is constant across all solutions.

4. UV-Vis Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for scanning. A range of 350-600 nm should be sufficient to cover the absorption maximum of this compound in most solvents.

-

Use the respective pure solvent as a blank to zero the spectrophotometer.

-

Rinse a quartz cuvette with the first working solution, then fill it approximately three-quarters full.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for each of the prepared working solutions in the different solvents, ensuring to rinse the cuvette with the next solvent before filling.

5. Data Analysis:

-

Tabulate the λmax values for this compound in each solvent.

-

The solvatochromic shift can be quantified as the difference in λmax between different solvents.

-

For a more in-depth analysis, the transition energy (ET) can be calculated from λmax using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

-

Plot the λmax or ET values against a solvent polarity scale, such as the Reichardt ET(30) scale, to visualize the relationship between solvent polarity and the spectral shift.

Visualizations

Experimental Workflow for Solvatochromism Analysis

Caption: Experimental workflow for a solvatochromism study.

Relationship Between Solvent Polarity and Spectral Shift

Caption: Solvatochromism of this compound.

Degradation Pathways of Quinoline Yellow in Food Processing: An In-depth Technical Guide

Abstract

Quinoline Yellow (QY), a synthetic food colorant, is utilized globally to impart a yellow hue to a variety of food products. However, the stability of QY during food processing is a critical concern, as degradation can lead to color fading and the formation of new, potentially toxicological, compounds. This technical guide provides a comprehensive overview of the degradation pathways of this compound under various food processing conditions. We will delve into the primary drivers of its degradation, including thermal stress, photodegradation, and interactions with food matrix components. This guide will also present detailed methodologies for studying QY degradation and identifying its byproducts, offering a framework for researchers and professionals in the food and beverage industry to ensure product quality and safety.

Introduction to this compound (E104)

This compound (Colour Index No. 47005) is a water-soluble synthetic dye, primarily consisting of the sodium salts of a mixture of the mono-, di-, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione.[1][2] Its vibrant yellow color and stability have led to its widespread use in a range of products including beverages, confectionery, and desserts.[3] Despite its utility, concerns have been raised about its potential health effects, which has led to restrictions on its use in some countries.[4] The degradation of QY during processing can not only impact the visual appeal of the food product but may also lead to the formation of breakdown products with different toxicological profiles.[5] Therefore, a thorough understanding of its degradation pathways is paramount for the food industry.

Primary Degradation Pathways of this compound

The stability of this compound in food products is influenced by several factors inherent to food processing and storage, including heat, light, and the chemical composition of the food matrix.

Thermal Degradation

Thermal processing is a cornerstone of modern food manufacturing, employed for pasteurization, sterilization, baking, and cooking. While there is a notable lack of specific studies on the thermal degradation of this compound in food matrices, research on other food colorants provides a solid framework for understanding its likely behavior. The thermal degradation of food colorants typically follows first-order reaction kinetics.[6][7] This implies that the rate of degradation is directly proportional to the concentration of the colorant.

The degradation rate constant (k) can be determined by monitoring the concentration of QY over time at a constant temperature. The relationship between the degradation rate constant and temperature can be modeled using the Arrhenius equation, which allows for the calculation of the activation energy (Ea) required for the degradation reaction to occur.[6][8] A higher activation energy suggests greater stability at elevated temperatures.

While direct degradation products of thermal processing of QY in food are not well-documented, thermal decomposition of similar nitrogen-containing organic compounds can lead to the cleavage of chemical bonds and the formation of smaller aromatic amines and other derivatives.[9]

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce significant degradation of this compound. This is especially relevant for products packaged in transparent materials and displayed under retail lighting. Studies on the photocatalytic degradation of QY, primarily in the context of wastewater treatment, have identified several intermediate products.[4][10] These studies, often employing catalysts like TiO2, show that photodegradation can lead to the hydroxylation of the quinoline ring and eventual mineralization to CO2 and water.[11][12] While the conditions of photocatalysis are more extreme than typical food storage, they provide valuable insights into the potential photolytic cleavage sites of the QY molecule. The degradation process is known to follow pseudo-first-order kinetics.[11]

Influence of pH

The pH of the food matrix plays a crucial role in the stability of this compound. While QY is generally considered stable across a range of pH values, extreme acidic or alkaline conditions can accelerate its degradation. In photocatalytic degradation studies, the rate of QY degradation was found to be pH-dependent, with the highest degradation rate observed at a neutral pH of 7.[4] In food systems, the pH can influence the electronic structure of the dye molecule, making it more or less susceptible to nucleophilic or electrophilic attack, thus affecting its stability.

Interaction with Food Components

The complex matrix of food, with its array of chemical components, can significantly impact the stability of this compound.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a common additive in beverages and other food products for its nutritional value and antioxidant properties. However, it has been shown to accelerate the degradation of some food colorants, including this compound.[13] The reducing nature of ascorbic acid can lead to the chemical reduction of the dye, causing color loss. One study demonstrated that the degradation rate of QY in the presence of ascorbic acid is significantly higher than in its absence, and this degradation also follows first-order kinetics.[13] The interaction between QY and ascorbic acid is a critical consideration in the formulation of vitamin-fortified beverages.

Sugars

Sugars are major components of many foods and beverages where QY is used. While direct studies on the interaction between QY and sugars during thermal processing are scarce, research on the biodegradation of quinoline in the presence of glucose suggests that sugars can influence its degradation. In that study, glucose was found to accelerate the biodegradation of quinoline.[14] It is plausible that during thermal processing, sugars and their degradation products could react with QY, although the specific pathways are yet to be elucidated.

Other Components

Other food components such as proteins, fats, and metal ions can also potentially interact with this compound. For instance, some dyes are known to bind to proteins, which could affect their stability and color properties.[15] Metal ions, if present, could potentially catalyze degradation reactions.

Analytical Methodologies for Degradation Studies

To investigate the degradation of this compound in food, a systematic analytical approach is required.

Experimental Design for Degradation Studies

A robust experimental design is crucial for obtaining meaningful data. This typically involves subjecting a food matrix or a model system containing QY to controlled conditions that mimic food processing.

Protocol for Thermal Degradation Study:

-

Sample Preparation: Prepare a solution of this compound in a relevant model system (e.g., a citrate buffer at a specific pH to simulate a beverage, or a sugar solution). For solid or semi-solid foods, QY can be incorporated into the product formulation before processing.

-

Thermal Treatment: Aliquots of the sample are subjected to a range of temperatures (e.g., 60, 80, 100, 120 °C) for varying durations in a controlled temperature environment like a water bath or an oven.

-

Sampling: At specific time intervals, samples are withdrawn and immediately cooled in an ice bath to halt any further degradation.

-

Analysis: The concentration of the remaining this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Identification of Degradation Products

Identifying the chemical structures of the degradation products is essential for assessing the safety of the processed food.

Protocol for Identification of Degradation Products:

-

Sample Preparation: Concentrate the degradation products from the thermally or photolytically treated samples using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: Separate the degradation products from the parent dye and other matrix components using HPLC.

-

Structural Elucidation: Identify the separated compounds using High-Resolution Mass Spectrometry (HRMS) coupled with HPLC (HPLC-HRMS). By comparing the mass spectra of the degradation products with those of known compounds or by interpreting the fragmentation patterns, the structures of the byproducts can be elucidated.

Visualization of Degradation Pathways and Workflows

Visual diagrams can aid in understanding the complex processes of this compound degradation and the experimental approaches to study them.

Figure 2. A typical experimental workflow for studying the degradation of this compound.

Quantitative Data Summary

| Colorant | Temperature (°C) | k (min⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Reference |

| Lutein | 30-90 | - | - | 3.2 | [6] |

| ß-carotene | 30-90 | - | - | - | [6] |

| Curcumin | 30-90 | - | - | - | [6] |

| Riboflavin | 30-90 | - | - | - | [6] |

Note: Specific rate constants and half-lives are temperature-dependent and were not individually reported in the comparative study. The activation energy provides a measure of thermal stability across the tested temperature range.

Conclusion and Future Perspectives

The degradation of this compound in food processing is a multifaceted issue influenced by heat, light, pH, and interactions with other food components. While photodegradation pathways have been explored, a significant knowledge gap exists regarding the thermal degradation of QY in food matrices. The formation of degradation products, particularly smaller aromatic amines, warrants further investigation from a food safety perspective. Future research should focus on:

-

Quantifying the thermal degradation kinetics of this compound in various food models.

-

Identifying the specific chemical structures of thermal degradation products.

-

Elucidating the mechanisms of interaction between QY and common food ingredients like sugars and proteins under processing conditions.